molecular formula C17H16N4O3S B12008741 4-((3,4-Dihydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 497922-01-7

4-((3,4-Dihydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12008741
CAS No.: 497922-01-7
M. Wt: 356.4 g/mol
InChI Key: IVFZQKLHQPDEBG-VCHYOVAHSA-N
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Description

4-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a benzenediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol typically involves multiple steps. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the ethoxyphenyl and sulfanyl groups. The final step involves the formation of the imino linkage with the benzenediol moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups into the phenyl or benzenediol rings .

Scientific Research Applications

4-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol involves its interaction with specific molecular targets. The triazole ring and the imino group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the triazole ring and the benzenediol moiety allows for diverse applications and interactions that are not possible with other compounds .

Properties

CAS No.

497922-01-7

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4O3S/c1-2-24-13-5-3-4-12(9-13)16-19-20-17(25)21(16)18-10-11-6-7-14(22)15(23)8-11/h3-10,22-23H,2H2,1H3,(H,20,25)/b18-10+

InChI Key

IVFZQKLHQPDEBG-VCHYOVAHSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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